PRC2 Complex Selectivity vs. Tazemetostat
Rinzimetostat retained full antitumor activity in prostate cancer cells engineered to overexpress EZH1, while both the EZH2-selective inhibitor mevrometostat and the FDA-approved EZH2 inhibitor tazemetostat exhibited substantially diminished potency in the same model [1]. This demonstrates that rinzimetostat's EED-targeting mechanism effectively blocks PRC2 activity regardless of which enzymatic subunit (EZH1 or EZH2) is present in the complex [2].
| Evidence Dimension | Antitumor activity retention in EZH1-overexpressing prostate cancer cells |
|---|---|
| Target Compound Data | Retained antitumor activity |
| Comparator Or Baseline | Mevrometostat: diminished potency; Tazemetostat: diminished potency |
| Quantified Difference | Qualitative retention vs. loss of potency (quantitative IC50 shift data pending peer-reviewed publication) |
| Conditions | Prostate cancer cell lines with EZH1 overexpression; in vitro cell viability/proliferation assays |
Why This Matters
Procurement of rinzimetostat over EZH2-selective inhibitors is scientifically necessary for studies modeling EZH1-mediated bypass resistance or when sustained PRC2 inhibition is required in EZH1-expressing tumor contexts.
- [1] ORIC Pharmaceuticals. Press Release: Preclinical Rinzimetostat (ORIC-944) Presentations at AACR 2026. ORIC Pharmaceuticals Investor Relations, March 2026. View Source
- [2] Investing.com. ORIC presents preclinical data on prostate cancer drug at AACR. Investing.com News, April 2026. View Source
